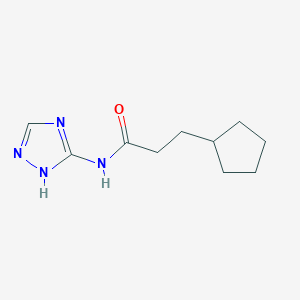

3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide

Description

Properties

IUPAC Name |

3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIHMUXUQGGBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=NC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide typically involves the reaction of cyclopentylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pH, and reaction time ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. This compound may also interfere with metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Analogs

Structural Insights :

- Aryl Modifications : Fluorinated aryl groups (e.g., A1 in ) enhance electronegativity and membrane penetration, whereas the cyclopentyl group in the target compound may prioritize lipophilicity over polarity .

Comparison with Oxadiazole Derivatives

Example : 3-(3-Chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide ()

| Parameter | Target Compound (Triazole) | Oxadiazole Derivative |

|---|---|---|

| Heterocyclic Core | 1,2,4-Triazole | 1,2,4-Oxadiazole |

| Electron Distribution | N-rich, H-bond acceptor | O/N hybrid; less basic |

| Bioactivity | Antifungal (inferred) | Antimicrobial (common) |

Key Findings :

- Triazoles (e.g., target compound) are more likely to engage in hydrogen bonding with biological targets, a critical factor in antifungal mechanisms .

Cycloalkyl Substituent Effects

Cyclopentyl vs. Cyclohexyl

- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (): Larger cyclohexyl group increases steric hindrance but may reduce solubility. Toxicity data unavailable for both cyclohexyl and cyclopentyl analogs, highlighting a research gap .

Analytical and Computational Tools in Comparative Studies

Biological Activity

3-Cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide (CAS 695168-31-1) is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| Synonyms | 3-cyclopentyl-N-(2H-1,2,4-triazol-3-yl)propionamide |

| CAS Number | 695168-31-1 |

The biological activity of this compound is primarily attributed to its triazole moiety. The nitrogen atoms in the triazole ring facilitate binding to various biological targets through hydrogen bonding and dipole interactions. This compound exhibits a range of pharmacological effects including:

- Anticancer Activity : Compounds in the triazole class are known for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression.

- Antimicrobial Properties : The compound shows potential as an antibacterial and antifungal agent, making it useful in treating infections.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

- Anticancer Studies : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

- Anti-inflammatory Activity : Experimental models indicated that treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in managing chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar triazole compounds is provided:

| Compound | Primary Use | Unique Features |

|---|---|---|

| Fluconazole | Antifungal agent | Broad-spectrum antifungal activity |

| Anastrozole | Anticancer agent | Aromatase inhibitor for breast cancer |

| 3-Cyclopentyl-N-4H-Triazole | Antimicrobial/Anticancer | Unique cyclopentyl group enhances selectivity |

Q & A

Q. How can researchers optimize the synthesis of 3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide using design of experiments (DOE)?

Methodological Answer: DOE is critical for minimizing trial-and-error approaches. Key variables include reaction temperature, solvent polarity, catalyst loading, and molar ratios. A fractional factorial design can identify dominant factors. For example, varying cyclopentyl group introduction (e.g., via nucleophilic substitution or coupling reactions) and triazole ring formation (e.g., cyclocondensation) should be tested. Post-synthesis, purity is assessed via HPLC (≥95% threshold). DOE reduces experiments by 30–50% while maintaining robustness .

Q. What spectroscopic techniques are most reliable for characterizing the triazole core and cyclopentyl substituent?

Methodological Answer:

- 1H/13C NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm) and cyclopentyl CH2 groups (δ 1.5–2.5 ppm). Compare with analogs like N-hydroxy-2,2-dimethyl-3-phenylpropanoates .

- HPLC-MS : Use C18 columns (ACN/water gradient) to confirm molecular ion ([M+H]+) and rule out byproducts (e.g., unreacted cyclopentyl precursors). Cross-validation with FT-IR (C=N stretch at ~1600 cm⁻¹) ensures structural integrity .

Q. What safety protocols are essential for handling this compound during synthesis?

Methodological Answer:

Q. How to design preliminary bioactivity assays for antiproliferative or enzyme inhibition studies?

Methodological Answer:

- Cell-based assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses. Include positive controls (e.g., doxorubicin) and triplicate runs.

- Enzyme inhibition : Test HDAC or kinase targets via fluorometric assays (IC50 determination). Monitor fluorescence quenching to rule out false positives .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different cell lines or enzymatic targets?

Methodological Answer:

- Meta-analysis : Aggregate data from ≥3 independent studies; apply ANOVA to identify outliers.

- Mechanistic probes : Use siRNA knockdown or isoform-specific inhibitors to confirm target engagement. For example, HDAC6 vs. HDAC1 selectivity can explain variability in cytotoxicity .

Q. What strategies validate structure-activity relationships (SAR) for the cyclopentyl and triazole moieties?

Methodological Answer:

- Analog synthesis : Replace cyclopentyl with cyclohexyl or adamantyl groups. Modify triazole substituents (e.g., 4-amino vs. 4-methyl).

- Bioassay correlation : Plot logP vs. IC50 to assess hydrophobicity-driven activity. For example, cycloheptyl analogs in showed 20% higher potency than cyclopentyl derivatives .

Q. How to integrate computational modeling for mechanistic insights into binding modes?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into HDAC or kinase active sites (PDB: 4LX6). Validate with MD simulations (NAMD, 100 ns) to assess binding stability.

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electron-density hotspots (e.g., triazole N2 as H-bond acceptor) .

Q. What methodologies assess compound stability under physiological or storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.